molecular formula C10H11BrN2 B2788412 6-bromo-1-ethyl-4-methyl-1H-indazole CAS No. 1693763-40-4

6-bromo-1-ethyl-4-methyl-1H-indazole

Cat. No. B2788412
CAS RN: 1693763-40-4
M. Wt: 239.116
InChI Key: QCLGZGMRTZKFIG-UHFFFAOYSA-N
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Description

6-bromo-1-ethyl-4-methyl-1H-indazole is a derivative of indazole, which is a heterocyclic compound made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .


Synthesis Analysis

The synthesis of 6-bromo-1-ethyl-4-methyl-1H-indazole involves several stages. The reaction conditions include the use of methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate with hydrogen chloride in methanol and water at 60 degrees Celsius for 8 hours . This is followed by a reaction with sodium hydrogen carbonate in methanol and water at a pH of 8 .


Molecular Structure Analysis

The molecular structure of 6-bromo-1-ethyl-4-methyl-1H-indazole is represented by the empirical formula C8H7BrN2 . The molecular weight of this compound is 211.06 . The SMILES string representation of this compound is CC1=CC (Br)=CC2=C1C=NN2 .


Chemical Reactions Analysis

The chemical reactions involving 6-bromo-1-ethyl-4-methyl-1H-indazole are complex and involve a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-bromo-1-ethyl-4-methyl-1H-indazole include a boiling point of 293.6±13.0 °C, a density of 1.60±0.1 g/cm3, and a pKa of 0.66±0.30 . The compound is a solid at room temperature .

Safety and Hazards

6-bromo-1-ethyl-4-methyl-1H-indazole is classified as Acute Tox. 4 Oral according to the GHS classification . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dry, cool, and well-ventilated place, protected from moisture .

Future Directions

Indazole derivatives have been used in recent medical research and development studies for the treatment of osteoporosis, inflammatory diseases, and neurodegenerative disorders . The medicinal properties of indazole and its derivatives are expected to be explored further in the future for the treatment of various pathological conditions .

properties

IUPAC Name

6-bromo-1-ethyl-4-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-3-13-10-5-8(11)4-7(2)9(10)6-12-13/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLGZGMRTZKFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1-ethyl-4-methyl-1H-indazole

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-4-methyl-1H-indazole (1000 mg, 4.7 mmol) in THF (15 mL) was added sodium hydroxide (474 mg, 11.8 mmol) and tetrabutylammonium hydrogen sulfate (80.5 mg, 0.24 mmol). The reaction mixture was stirred at r.t. for 1 h and then treated with ethyl iodide (887 mg, 5.7 mmol) dropwise. The resulting mixture was stirred at r.t. overnight. The mixture was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (0-100% EtOAc in heptane) to afford 6-Bromo-1-ethyl-4-methyl-1H-indazole (476 mg, 42%). 1H NMR (600 MHz, CDCl3) δ 1.51 (t, 3H), 2.57 (s, 3H), 4.38 (q, 2H), 7.04-7.06 (m, 1H), 7.43 (s, 1H), 7.97 (d, 1H). MS (AP+)(M+H) 239.
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
474 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
80.5 mg
Type
catalyst
Reaction Step One
Quantity
887 mg
Type
reactant
Reaction Step Two

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